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3-Hepten-2-one - 1119-44-4

3-Hepten-2-one

Catalog Number: EVT-295716
CAS Number: 1119-44-4
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hepten-2-one is an unsaturated ketone naturally found in various sources, including Amazonian fruits [] and cooked spinach leaves []. It contributes to the characteristic aroma profiles of these natural products. In scientific research, 3-Hepten-2-one serves as a valuable building block for synthesizing more complex molecules and as a model compound for studying chemical reactions. It also finds applications in various industries, including food, personal care, and potentially even medical fields [].

6-Ethylthio-3-hepten-2-one

Compound Description: 6-Ethylthio-3-hepten-2-one is a sulfur-containing analog of 3-hepten-2-one. It is synthesized using ethyl acetoacetate and 3-ethylthio butyraldehyde as the main raw materials. []

6-Hydroxy-4,6-dimethyl-3-hepten-2-one

Compound Description: This compound is isolated from the fermentation broth of a Streptosporangium sp. []

2,6-Dihydroxy-2,6-dimethyl-hepta-4-one

Compound Description: This compound is found alongside 6-hydroxy-4,6-dimethyl-3-hepten-2-one in the fermentation broth of a Streptosporangium sp. It exhibits anti-Mythimna separata Walker (oriental armyworm) activity. []

6-Methyl-3-hepten-2-one

Compound Description: This compound serves as a precursor for synthesizing phyton and isophytol. It is produced via crossed aldol condensation of acetone and isovaleraldehyde. []

1-Nonen-4-one, (2E)-2-Nonen-4-one, (2E,5E)-2,5-Nonadien-4-one

Compound Description: These three unsaturated C9-ketones were identified along with 3-Hepten-2-one (specifically the (3E)-3-hepten-2-one isomer) in a simultaneous distillation-extraction extract of red bell peppers (Capsicum annuum). []

Heptane-2-thiol

Compound Description: Identified in red bell peppers, heptane-2-thiol is an aliphatic thiol with a seven-carbon chain. []

Various Thiols

Compound Description: Nineteen new thiols, structurally related to the unsaturated C7 and C9 ketones found in red bell peppers, were identified. These include aliphatic saturated and unsaturated thiols, mercapto-ketones, mercapto-alcohols, dithiols, methylthio-thiols, and a thiophene-thiol. []

(E)-5-Hydroxy-5-isopropyl-3-hepten-2-one

Compound Description: This compound is a cembrane-derived compound found in Greek tobacco. []

7-Amino-4-methyl-5-aza-3-hepten-2-one (HAMAH) and 8-Amino-4-methyl-5-aza-3-octen-2-one (HAMAO)

Compound Description: These compounds are tridentate “half-units” used as ligands in the formation of copper(II) and nickel(II) complexes. []

References:1. 2. 3. 4. 5. 9.

Source and Classification

3-Hepten-2-one can be sourced from various natural and synthetic pathways. It is often produced through the dehydrogenation of alcohols or the oxidation of alkenes. The compound falls under the category of aliphatic ketones, which are characterized by their straight-chain structure and functional group positioning.

Synthesis Analysis

The synthesis of 3-Hepten-2-one can be achieved through several methods:

  1. Dehydrogenation of Alcohols:
    • A common method involves the conversion of 3-heptanol to 3-hepten-2-one via dehydrogenation.
    • Reaction conditions typically require elevated temperatures and may use catalysts such as copper or palladium.
  2. Aldol Condensation:
    • Another method includes aldol condensation between acetaldehyde and propionaldehyde, followed by dehydration to yield the desired ketone.
    • This method may involve controlling reaction parameters such as temperature (usually around 0 to 20 °C) and pH (maintained neutral).
  3. Using Dilute Alkaline Solutions:
    • A specific synthetic route involves mixing dilute sodium hydroxide with acetone and adding an appropriate aldehyde under controlled conditions. The mixture is heated to maintain a boiling state while adding the aldehyde slowly over several hours .

Technical Parameters

  • Temperature: Typically maintained between 30 °C to 60 °C during reactions.
  • Catalysts: Use of nitrogen-containing bases like diethylamine can enhance yields.
  • Yield: Varies significantly depending on the method, with some processes achieving yields over 60% .
Molecular Structure Analysis

The molecular structure of 3-Hepten-2-one features a carbon chain with seven carbon atoms, where the carbonyl group is located at the second position:

  • Structural Formula:
CH3CH2C( O)CH=CHCH2CH3\text{CH}_3-\text{CH}_2-\text{C}(\text{ O})-\text{CH}=\text{CH}-\text{CH}_2-\text{CH}_3

Relevant Data

  • Boiling Point: Approximately 156 °C
  • Flash Point: Approximately 49 °C
  • Density: About 0.85 g/cm³ at 20 °C
  • Refractive Index: Approximately 1.44

These properties indicate that it is a liquid at room temperature, exhibiting typical characteristics of low molecular weight ketones.

Chemical Reactions Analysis

3-Hepten-2-one participates in various chemical reactions typical for ketones, including:

  1. Nucleophilic Addition:
    • The carbonyl carbon can undergo nucleophilic attack by Grignard reagents or organolithium compounds, leading to alcohols upon hydrolysis.
  2. Oxidation Reactions:
    • It can be further oxidized to form carboxylic acids under strong oxidative conditions.
  3. Hydrogenation:
    • The double bond within the molecule can be hydrogenated to form saturated ketones.

Technical Details

  • Reactions often require specific conditions such as temperature control and the presence of catalysts or solvents (like ethanol or water) to drive the reaction towards completion .
Mechanism of Action

The mechanism by which 3-Hepten-2-one exerts its chemical behavior primarily involves its reactivity as a ketone:

  1. Nucleophilic Attack on Carbonyl Carbon:
    • The carbonyl oxygen is more electronegative, creating a partial positive charge on the carbon, making it susceptible to nucleophilic attack.
  2. Formation of Tetrahedral Intermediate:
    • Upon nucleophilic attack, a tetrahedral intermediate forms, which can then collapse to yield either an alcohol or revert back to the carbonyl compound depending on subsequent steps.

This mechanism is fundamental in organic synthesis where 3-Hepten-2-one serves as an intermediate or reactant.

Physical and Chemical Properties Analysis

3-Hepten-2-one exhibits several notable physical and chemical properties:

  • Appearance: Clear colorless to light yellow liquid with a pungent odor.
  • Solubility: Soluble in organic solvents like ethanol and diethyl ether but less soluble in water.
  • Stability: Generally stable under normal conditions but can undergo polymerization or oxidation if exposed to air or moisture.
Applications

3-Hepten-2-one finds utility across various scientific fields:

  1. Organic Synthesis:
    • Used as an intermediate in synthesizing more complex organic molecules.
  2. Flavoring Agents:
    • Employed in food chemistry for its characteristic odor, contributing to flavor profiles.
  3. Fragrance Industry:
    • Utilized in perfumery for its pleasant aroma, enhancing scent formulations.
  4. Pharmaceuticals:
    • Acts as a building block for various pharmaceutical compounds due to its reactive carbonyl group.
Introduction to 3-Hepten-2-one

Chemical Identity and Structural Characteristics

3-Hepten-2-one (systematic name: hept-3-en-2-one) has the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. Its structure features a ketone group at carbon 2 and a double bond between carbons 3 and 4, resulting in E- (trans) and Z- (cis) geometric isomers. The E-isomer (CAS 5609-09-6) predominates in commercial samples due to greater thermodynamic stability [5]. Key identifiers include:

  • SMILES: CCC/C=C/C(C)=O
  • InChIKey: JHHZQADGLDKIPM-AATRIKPKSA-N [1] [7]
  • Physical Properties:
  • Boiling point: 63°C (13 mm Hg); 85°C (66 mm Hg)
  • Specific gravity: 0.841–0.847 (25°C)
  • Refractive index: 1.439–1.448 (20°C)
  • Solubility: Miscible with alcohol; slightly soluble in water (3,087 mg/L at 25°C) [2] [3]

Table 1: Key Physicochemical Properties

PropertyValueConditions
Molecular Weight112.17 g/mol-
Flash Point49°C (120°F)Closed cup
LogP (octanol-water)1.67 (estimated)-
Vapor Pressure2.7 mmHg25°C (estimated)

The double bond configuration significantly impacts intermolecular interactions. The E-isomer adopts an extended conformation that enhances volatility and odor potency, whereas the Z-isomer exhibits a bent structure with distinct steric and electronic properties [4] [5].

Historical Context and Discovery

3-Hepten-2-one emerged as a compound of interest in the early 20th century during investigations into dairy and fruit volatiles. By the 1980s, it was commercially produced by flavor manufacturers such as Alfrebro, which marketed it as "Coconut Ketone" due to its creamy, coconut-like aroma in ethanolic solutions [2]. Regulatory milestones include:

  • Flavor Industry Recognition: Assigned FEMA number 3400 and JECFA number 1127, acknowledging its utility in flavor formulations.
  • Regulatory Shift: The U.S. FDA withdrew approval for its use in synthetic flavorings in 2018, citing unresolved toxicity concerns. Despite this, it remains compliant in specific natural-identical formulations under concentrations ≤0.5% in fragrance concentrates [2].Historical applications emphasized its role in enhancing dairy flavors, particularly in cheeses and butter analogs, where it imparts lingering creamy notes.

Significance in Organic Chemistry and Industrial Applications

Chemical Synthesis

3-Hepten-2-one serves as a versatile intermediate in organic synthesis. It is produced via aldol condensation between butanal and acetone under basic conditions (NaOH/ethanol-water), yielding the E-isomer selectively at 0–20°C [8]. This reaction exemplifies stereoselective enolate formation and C–C bond formation. The compound is also a precursor to saturated ketones like 2-heptanone through catalytic hydrogenation [3].

Flavor and Fragrance Industry

In flavor systems, 3-hepten-2-one is prized for its dual functionality:

  • Dairy Flavors: Imparts creamy, buttery nuances in Brie, Gorgonzola, and custard at concentrations of 10 ppm.
  • Nut and Fruit Flavors: Enhances coconut, pineapple, and passion fruit profiles; intensifies fatty notes in Brazil nuts and cashews [3].Fragrance applications leverage its green, grassy odor with caraway undertones. At 10% in dipropylene glycol, it exhibits high odor strength (>1 hour substantivity) and is used to add "green" accents to fruity compositions [2].

Table 2: Sensory Profile and Applications

Application SectorDescriptorUse Level
Dairy FlavoringCreamy, buttery, cheesy10 ppm
Fruit FlavoringCoconut, pineappleVariable
Fragrance CompositionsGreen, caraway, woody≤0.5% in concentrate

Regulatory and Market Status

Global suppliers (e.g., Thermo Scientific, TCI America) offer synthetic grades (≥95% purity) and natural-identical formulations (10% in ethanol). The compound falls under WGK 3 environmental hazard classification, requiring flammable liquid storage (Storage Class Code 3) [1] [3]. Despite regulatory constraints in food, annual production aligns with demand for dairy and nut flavor enhancers, underscoring its industrial resilience.

Properties

CAS Number

1119-44-4

Product Name

3-Hepten-2-one

IUPAC Name

(E)-hept-3-en-2-one

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

JHHZQADGLDKIPM-AATRIKPKSA-N

SMILES

CCCC=CC(=O)C

Solubility

slightly soluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

3-hepten-2-one
3-hepten-2-one, trans-isomer
trans-3-hepten-2-one

Canonical SMILES

CCCC=CC(=O)C

Isomeric SMILES

CCC/C=C/C(=O)C

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